Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H21N3O6S and its molecular weight is 455.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have antitumor activities, suggesting that they may target proteins or pathways involved in cell proliferation .
Mode of Action
These compounds could potentially interact with their targets, leading to changes in the function of these proteins. This could result in altered cell signaling or metabolic pathways .
Biochemical Pathways
The affected pathways would likely be those involved in cell growth and proliferation. Downstream effects could include slowed cell growth or even cell death .
Result of Action
The molecular and cellular effects of the compound’s action could potentially include changes in gene expression, protein activity, and cellular metabolism. These changes could ultimately lead to effects on cell growth and survival .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, benzodioxole derivatives have been reported to inhibit cyclooxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins
Cellular Effects
The cellular effects of Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are currently unknown. Related compounds have demonstrated significant effects on cellular processes. For example, certain benzodioxole derivatives have shown potent growth inhibition properties against various human cancer cell lines, including HeLa, A549, and MCF-7 . These compounds were found to induce apoptosis and cause cell cycle arrests
Molecular Mechanism
Related benzodioxole derivatives have been found to inhibit COX enzymes, suggesting a potential mechanism of action
Properties
CAS No. |
946330-19-4 |
---|---|
Molecular Formula |
C22H21N3O6S |
Molecular Weight |
455.49 |
IUPAC Name |
methyl 3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21N3O6S/c1-29-21(28)14-5-6-15-16(10-14)24-22(32)25(20(15)27)8-2-3-19(26)23-11-13-4-7-17-18(9-13)31-12-30-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,32) |
InChI Key |
HOYWJZXMJQSVDU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
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